

## Navarixin in Clinical Trials: A Comparative Analysis of Dosing Regimens

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Navarixin |           |
| Cat. No.:            | B7934289  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial results for different dosing regimens of **Navarixin**, a potent and orally bioavailable antagonist of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2). By inhibiting these receptors, **Navarixin** modulates inflammatory responses and the tumor microenvironment, making it a subject of investigation for various therapeutic areas, including oncology and chronic obstructive pulmonary disease (COPD).[1] This document summarizes key quantitative data, details experimental methodologies from pivotal trials, and visualizes the underlying signaling pathways and experimental workflows.

## **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from a phase 2 clinical trial (NCT03473925) comparing two different doses of **Navarixin** in combination with pembrolizumab for the treatment of selected advanced solid tumors.[2][3][4]

Table 1: Objective Response Rate (ORR) in Advanced Solid Tumors



| Tumor Type                                        | Navarixin 30 mg +<br>Pembrolizumab | Navarixin 100 mg +<br>Pembrolizumab |
|---------------------------------------------------|------------------------------------|-------------------------------------|
| Castration-Resistant Prostate Cancer (CRPC)       | 5.0%                               | 5.0%                                |
| Microsatellite-Stable Colorectal Cancer (MSS CRC) | 2.5%                               | 0%                                  |
| Non-Small-Cell Lung Cancer (NSCLC)                | 0%                                 | 0%                                  |
| Overall                                           | 2/48 (4.2%)                        | 1/48 (2.1%)                         |

Data from a phase 2, randomized trial in patients with previously treated advanced or metastatic disease.[3]

Table 2: Key Safety and Tolerability Data



| Adverse Event                                               | Navarixin 30 mg +<br>Pembrolizumab (n=48) | Navarixin 100 mg +<br>Pembrolizumab (n=48) |
|-------------------------------------------------------------|-------------------------------------------|--------------------------------------------|
| Dose-Limiting Toxicities (DLTs)                             | 2 (4%)                                    | 3 (6%)                                     |
| Grade 4 Neutropenia (as a DLT)                              | 1                                         | 1                                          |
| Grade 3 Transaminase<br>Elevation (as a DLT)                | 1                                         | 1                                          |
| Grade 3 Hepatitis (as a DLT)                                | 0                                         | 1                                          |
| Grade 3 Pneumonitis (as a DLT)                              | 0                                         | 1                                          |
| Any Treatment-Related Adverse Events                        | 32 (67%)                                  | 38 (79%)                                   |
| Treatment Discontinuation due to Adverse Events             | 3 (6%)                                    | 4 (8%)                                     |
| Maximal Reduction in Absolute<br>Neutrophil Count (Cycle 1) | 44.5% - 48.2%                             | 44.5% - 48.2%                              |
| Maximal Reduction in Absolute<br>Neutrophil Count (Cycle 2) | 37.5% - 44.2%                             | 37.5% - 44.2%                              |

Data from a phase 2, randomized trial.

# Experimental Protocols Phase 2 Study in Advanced Solid Tumors (NCT03473925)

This was an open-label, parallel-group, multicenter study.

Patient Population: Adults with previously treated advanced or metastatic castration-resistant
prostate cancer (CRPC), microsatellite-stable colorectal cancer (MSS CRC), or non–smallcell lung cancer (NSCLC) with a PD-L1 tumor proportion score ≥50%. All patients were
required to have measurable disease by RECIST v1.1 criteria.



- Treatment Regimen: Patients were randomized 1:1 to receive either Navarixin 30 mg or 100 mg orally once daily, in combination with pembrolizumab 200 mg administered intravenously every 3 weeks for up to 35 cycles.
- Efficacy Assessment: The primary endpoint was the investigator-assessed objective
  response rate (ORR) according to the Response Evaluation Criteria in Solid Tumors version
  1.1 (RECIST v1.1). Tumor assessments were conducted at baseline and then every 9 weeks
  for the first year and every 12 weeks thereafter.
- Safety Assessment: Safety and tolerability were assessed through the monitoring of adverse
  events, laboratory tests (including hematology and blood chemistry), and vital signs. Doselimiting toxicities were evaluated during the first cycle of treatment.
- Pharmacodynamic Assessment (Absolute Neutrophil Count): Blood samples for the assessment of Absolute Neutrophil Count (ANC) were collected at several time points to evaluate the pharmacodynamic effect of Navarixin. Collections occurred predose on day 1 of every cycle, and between 6 and 12 hours after dosing on days 1, 3, and 8 of cycle 1, and on day 1 of cycle 2. ANC was calculated by multiplying the total white blood cell (WBC) count by the percentage of neutrophils.

## **Dose-Range Finding Study in COPD (NCT01006616)**

This was a 2-year, adaptive-design study.

- Patient Population: Patients aged >40 to <=75 years with a diagnosis of moderate to severe COPD for at least 2 years.
- Treatment Regimen: The study included a 26-week dose range-finding phase with three active Navarixin arms and one placebo arm.
- Efficacy Assessment: The primary hypothesis was that Navarixin would be superior to
  placebo in improving airflow, as measured by pre-bronchodilator FEV1. Other assessments
  included the 6-minute walk test and induced sputum analysis for inflammatory markers like
  IL-8, MPO, and neutrophil elastase.

## **Visualizations**



#### Navarixin Mechanism of Action







#### Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Facebook [cancer.gov]



- 2. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Navarixin in Clinical Trials: A Comparative Analysis of Dosing Regimens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7934289#clinical-trial-results-comparing-different-doses-of-navarixin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com